1-Amino-3-methylcyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-methylcyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of N-protected α-amino acids to chiral α-amino aldehydes using CDI (1,1’-carbonyldiimidazole) and DIBAL-H (diisobutylaluminum hydride) . This method ensures high yields and stereointegrity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reduction techniques. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-methylcyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield various derivatives, such as amino alcohols.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted cyclobutane derivatives, amino alcohols, and ketones .
Scientific Research Applications
1-Amino-3-methylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-amino-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. As an NMDA receptor antagonist, it acts at the glycine site, affecting signal transmission in the central nervous system. This interaction modulates neurotransmitter release and synaptic plasticity, making it a valuable tool in neurological research .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane-Based Amino Acids
Table 1: Structural and Functional Comparisons
Key Comparative Analysis
Structural Modifications and Pharmacokinetics AMCBC vs. FACBC’s 18F-label allows prolonged imaging windows compared to 11C-labeled ACBC . ACBC vs. ACPC: The cyclopropane ring in ACPC confers rigidity but limits metabolic stability, whereas cyclobutane derivatives (e.g., ACBC) exhibit slower clearance and higher tumor specificity .
Biomedical Applications Tumor Imaging: FACBC and ACBC outperform glucose analogs like [18F]FDG in brain tumor imaging due to reduced background uptake in normal brain tissue . Synthetic Versatility: Benzyl and carbamoyl derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) serve as intermediates in organic synthesis but lack direct therapeutic applications .
Table 2: Physical and Chemical Properties
Biological Activity
1-Amino-3-methylcyclobutane-1-carboxylic acid (AMCA) is a cyclobutane derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound, with the molecular formula C6H11NO2, is characterized by an amino group and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems.
The biological activity of AMCA primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The amino group allows for hydrogen bonding and ionic interactions, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate cellular signaling pathways, potentially influencing physiological responses.
Inhibition of Tumor Growth
Research indicates that AMCA exhibits antitumor properties . It has been reported as an inhibitor of tumor growth, acting selectively on certain pathways associated with cancer proliferation. For instance, studies have shown that AMCA can inhibit the growth of specific tumor cell lines, suggesting its potential as a chemotherapeutic agent .
Neurotransmitter Modulation
AMCA has been studied for its role as a selective antagonist at NMDA (N-methyl-D-aspartate) receptors. This interaction suggests that it may influence neurotransmitter systems involved in pain perception and neurodegenerative diseases. By modulating glutamate signaling, AMCA could have implications for treating conditions such as Alzheimer's disease and other cognitive disorders .
Comparison with Related Compounds
To better understand the biological activity of AMCA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-Amino-3-phenylcyclobutane-1-carboxylic acid | Similar backbone with a phenyl group | Antitumor activity; receptor modulation |
| 1-Amino-2-methylcyclobutane-1-carboxylic acid | Methyl group at a different position | Potential neuroprotective effects |
| 1-Amino-cyclopropane-1-carboxylic acid | Cyclopropane instead of cyclobutane | Ethylene precursor in plants; stress response enhancement |
Case Studies
- Antitumor Activity : A study published in Russian Chemical Reviews highlighted the low toxicity of AMCA and its effectiveness as an inhibitor of tumor growth in various cancer cell lines. The compound demonstrated selective antagonism at NMDA receptors, which may contribute to its antitumor effects .
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of AMCA, suggesting that its modulation of glutamate receptors could be beneficial in preventing excitotoxicity associated with neurodegenerative diseases .
- Agricultural Applications : Recent research explored AMCA's role in enhancing plant resilience against pathogens by modulating ethylene biosynthesis, showcasing its potential beyond human health applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing enantiomerically pure 1-amino-3-methylcyclobutane-1-carboxylic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliaries. For cyclobutane-containing amino acids, intramolecular cyclization of γ,δ-unsaturated amino acid precursors under photochemical or transition-metal-catalyzed conditions (e.g., Rh or Pd) is effective . Microprocessor-controlled open-vessel systems have been validated for producing no-carrier-added versions, ensuring high radiochemical purity for PET tracer applications .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, chiral HPLC with polarimetric detection or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) can resolve enantiomers. For example, trans-3-aminocyclobutane-1-carboxylic acid stereoisomers were differentiated using chiral columns and corroborated with computational modeling .
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS, e.g., Orbitrap Elite or Q Exactive Plus) provides accurate mass data for structural confirmation. Multi-stage tandem MS (MS², MS³) with electrospray ionization (ESI) is essential for fragmentation pattern analysis . FTIR and ¹H/¹³C NMR (with DEPT and COSY) elucidate functional groups and cyclobutane ring strain effects .
Advanced Research Questions
Q. How does the cyclobutane ring strain influence the compound’s reactivity in enzyme inhibition studies?
- Methodological Answer : The strained cyclobutane ring enhances electrophilicity, making it a potent mechanism-based inactivator for PLP-dependent enzymes like GABA-AT. Computational docking (e.g., Gaussian 09 molecular dynamics simulations) reveals that the methyl group at position 3 stabilizes transition states via hydrophobic interactions in the enzyme active site . In vivo studies in rats showed that fluorinated analogs (e.g., [¹⁸F]FACBC) exploit this reactivity for tumor targeting .
Q. What experimental strategies resolve discrepancies in enantiomer-specific biological activity data?
- Methodological Answer : Contradictions in enantiomer efficacy (e.g., cis vs. trans isomers) require rigorous enantiomeric excess (EE) validation via chiral analysis and parallel in vitro/in vivo testing. For GABA-AT inhibitors, crystal structures (e.g., PDB 4XFX) demonstrate that (S)-enantiomers form covalent adducts with PLP, while (R)-enantiomers exhibit poor binding . Dose-response curves and kinetic isotope effect (KIE) studies further distinguish mechanism-based inactivation from reversible inhibition .
Q. How can in vivo biodistribution studies be designed to evaluate this compound’s potential as a PET tracer?
- Methodological Answer : Radiolabeling with ¹¹C or ¹⁸F (e.g., via nucleophilic substitution on triflate precursors) enables real-time tracking . Biodistribution in rodent models should include:
- Tissue-specific uptake quantification (e.g., brain, liver) using gamma counting or autoradiography.
- Metabolite analysis via blood sampling and HPLC-MS to assess tracer stability.
- Blocking studies with non-radioactive analogs to confirm target specificity (e.g., LAT1 transporter for brain tumors) .
Data Interpretation and Conflict Resolution
Q. How should researchers address conflicting toxicity data in early-stage studies?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ variability) often arise from impurity profiles or enantiomeric contamination. Conduct:
- Batch-to-batch purity analysis via UPLC and elemental analysis.
- Ames test for mutagenicity and in vitro hepatocyte assays for metabolic stability.
- Comparative studies using reference standards (e.g., NIST-certified samples) .
Q. What computational tools predict off-target interactions for this compound in neuropharmacology?
- Methodological Answer : Molecular docking (AutoDock Vina) and machine learning models (e.g., DeepChem) screen against neurotransmitter receptors (e.g., dopamine D2, NMDA). Pharmacophore mapping using Schrödinger Suite identifies structural motifs prone to off-target binding. For GABA-AT inhibitors, in silico ADMET profiling (SwissADME) prioritizes candidates with low CYP450 inhibition and blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
